Methyl 4-(2,2-dibromoacetyl)benzoate
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Overview
Description
Methyl 4-(2,2-dibromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 It is a derivative of benzoic acid and features a dibromoacetyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-(2,2-dibromoacetyl)benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid followed by a halogenation reaction. One common method includes:
Esterification: Dissolving 4-bromo-2-methylbenzoic acid in methanol and catalyzing the reaction with sulfuric acid to form the methyl ester.
Halogenation: Reacting the methyl ester with a halogenating agent such as bromine or a brominating reagent to introduce the dibromoacetyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and halogenation processes. These methods are designed to be cost-effective and efficient, utilizing readily available raw materials and catalysts to achieve high yields under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-dibromoacetyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 4-(2,2-dibromoacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-dibromoacetyl)benzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2-dibromovinyl)benzoate: Similar structure but with a vinyl group instead of an acetyl group.
Methyl 4-bromobenzoate: Lacks the dibromoacetyl group, making it less reactive in certain types of chemical reactions
Uniqueness
Methyl 4-(2,2-dibromoacetyl)benzoate is unique due to its dibromoacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring specific chemical modifications .
Properties
Molecular Formula |
C10H8Br2O3 |
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Molecular Weight |
335.98 g/mol |
IUPAC Name |
methyl 4-(2,2-dibromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
QYUJHILHKSDRML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
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